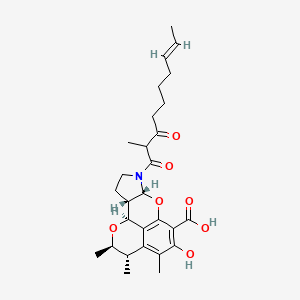

Perinadine A

Description

Overview of Alkaloids from Marine-Derived Microorganisms

Alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, are well-known for their potent physiological effects. While terrestrial plants have historically been the primary source of alkaloids, the marine realm is proving to be a rich and underexplored reservoir of these complex molecules. preprints.orgresearchgate.net Marine microorganisms, including bacteria and fungi, produce a vast array of alkaloids, many of which possess novel structural scaffolds not seen in their terrestrial counterparts. preprints.orgmdpi.com This structural novelty is often attributed to the extreme and competitive marine environments, which drive the evolution of unique biochemical pathways. nih.gov

Marine fungal alkaloids, for instance, encompass a wide range of chemical classes, including indole (B1671886) alkaloids, diketopiperazines, quinazolines, and pyrrolidine (B122466) alkaloids. mdpi.commdpi.comthieme-connect.com These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic (anticancer) effects. mdpi.commdpi.com Similarly, marine bacteria, particularly from the genus Streptomyces, are prolific producers of bioactive alkaloids. preprints.org The unique chemical diversity of alkaloids from marine microorganisms makes them a compelling focus for drug discovery and development. nih.gov

Significance of Fungal Metabolites in Drug Discovery Research

Fungi are a cornerstone of natural product drug discovery, having yielded some of the most important medicines in human history. nih.gov The discovery of penicillin from the fungus Penicillium rubens revolutionized medicine and ushered in the age of antibiotics. Since then, a plethora of fungal secondary metabolites have been developed into life-saving drugs. researchgate.netresearchgate.net These include the immunosuppressant cyclosporine A, isolated from Tolypocladium inflatum, which is crucial for organ transplant recipients, and the cholesterol-lowering statins, such as lovastatin (B1675250) from Aspergillus terreus. mdpi.com

Fungal metabolites exhibit a remarkable diversity of chemical structures, including polyketides, terpenoids, non-ribosomal peptides, and alkaloids, which in turn leads to a wide range of biological activities. researchgate.nettandfonline.com Researchers continue to explore fungi from various environments, including terrestrial and marine habitats, for new therapeutic leads. mdpi.comcabidigitallibrary.orgdergipark.org.tr The application of modern techniques, such as genomics and metabolomics, is uncovering a vast, previously hidden potential within fungal genomes for producing novel bioactive compounds. nih.govmdpi.com This ongoing research is critical for addressing pressing medical needs, including the rise of antibiotic-resistant bacteria and the demand for more effective cancer chemotherapies. nih.gov

Contextualization of Perinadine A within Tetracyclic Alkaloid Research

This compound is classified as a tetracyclic alkaloid, a group of natural products characterized by a core structure composed of four fused rings. researchgate.net This structural class is home to a variety of compounds with significant biological activities. For example, the Lycopodium alkaloids, isolated from club mosses, possess a tetracyclic diquinane core and have shown potential as treatments for neurodegenerative diseases like Alzheimer's. mdpi.com Another important group is the indoloquinoline alkaloids, such as cryptolepine, which exhibit potent antimalarial and antiproliferative activities. mdpi.com

This compound, isolated from the marine-derived fungus Penicillium citrinum, possesses a unique tetracyclic skeleton. researchgate.net Its discovery has been followed by the identification of related derivatives, Perinadine B and Perinadine C, from a marine sponge-derived Aspergillus species. mdpi.comresearchgate.netnih.gov These compounds are biogenetically thought to be derived from the mycotoxin citrinin (B600267) and a scalusamide-type pyrrolidine alkaloid. researchgate.net The study of this compound and its analogues contributes to the broader understanding of tetracyclic alkaloid biosynthesis and their potential as scaffolds for new drug development. The structural complexity and biological activity of these compounds place them within a significant area of natural product research. mdpi.comacs.orgbeilstein-journals.org

Chemical and Biological Profile of this compound

This compound is a complex molecule with specific chemical properties and a defined range of biological activities.

| Chemical Data for this compound | |

| Property | Value |

| Molecular Formula | C28H37NO7 nih.gov |

| Molecular Weight | 499.6 g/mol nih.gov |

| IUPAC Name | (6S,7R,9S,10S,14R)-3-hydroxy-4,6,7-trimethyl-13-[(E)-2-methyl-3-oxodec-8-enoyl]-8,15-dioxa-13-azatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁴]hexadeca-1(16),2,4-triene-2-carboxylic acid nih.gov |

| Biological Activity of Perinadine Alkaloids | | | :--- | :--- | :--- | | Compound | Activity Type | Details | | this compound | Cytotoxicity | IC50 = 20 µg/mL against murine leukemia L1210 cells. researchgate.net | | | Antibacterial | Active against Bacillus subtilis and Micrococcus luteus. researchgate.netmdpi.com | | | Antiproliferative | IC50 = 17.7 µM against human triple-negative breast cancer cell line MDA-MB-231. ekb.eg | | Perinadine B | Antibacterial | MIC = 32 µg/mL against Bacillus subtilis. researchgate.netnih.gov | | Perinadine C | Antibacterial | MIC = 64 µg/mL against Bacillus subtilis. researchgate.netnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C28H37NO7 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

(6S,7R,9S,10S,14R)-3-hydroxy-4,6,7-trimethyl-13-[(E)-2-methyl-3-oxodec-8-enoyl]-8,15-dioxa-13-azatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,4-triene-2-carboxylic acid |

InChI |

InChI=1S/C28H37NO7/c1-6-7-8-9-10-11-19(30)15(3)26(32)29-13-12-18-24-21-20(14(2)17(5)35-24)16(4)23(31)22(28(33)34)25(21)36-27(18)29/h6-7,14-15,17-18,24,27,31H,8-13H2,1-5H3,(H,33,34)/b7-6+/t14-,15?,17-,18+,24+,27-/m1/s1 |

InChI Key |

SUQZYGYUFVUJGV-DIPCPZNJSA-N |

Isomeric SMILES |

C/C=C/CCCCC(=O)C(C)C(=O)N1CC[C@@H]2[C@H]1OC3=C4[C@H]2O[C@@H]([C@H](C4=C(C(=C3C(=O)O)O)C)C)C |

Canonical SMILES |

CC=CCCCCC(=O)C(C)C(=O)N1CCC2C1OC3=C4C2OC(C(C4=C(C(=C3C(=O)O)O)C)C)C |

Synonyms |

perinadine A |

Origin of Product |

United States |

Isolation and Source Organisms of Perinadine a

Discovery and Initial Isolation from Penicillium citrinum

Perinadine A, a novel tetracyclic alkaloid, was first discovered and isolated from the cultured broth of the fungus Penicillium citrinum. acs.orgnih.gov The producing fungal strain, identified as strain N055, was originally separated from the gastrointestinal tract of a marine parrot fish (Scalus ovifrons) collected at Hedo Cape, Okinawa Island, Japan. acs.org The discovery, reported in 2005, highlighted the potential of marine-derived fungi as a source of unique and complex chemical structures. rsc.org The structure of this compound was elucidated through extensive spectroscopic analysis, including 2D NMR techniques. acs.orgnih.gov Researchers proposed that, biogenetically, this compound may be derived from the well-known mycotoxin citrinin (B600267) and a pyrrolidine (B122466) alkaloid of the scalusamide A-type. acs.orgresearchgate.net

Isolation Methodologies from Culture Broth

The isolation of this compound involves a multi-step process beginning with the cultivation of the producer fungus, Penicillium citrinum. The fungus is typically grown in a liquid medium, such as a potato dextrose broth or a specialized PYG medium containing seawater, under controlled conditions of temperature and agitation for a period of several days. acs.org

Following the incubation period, the general extraction and isolation procedure is as follows:

Separation : The culture broth is separated from the fungal mycelia, usually by filtration or centrifugation. The target compound, this compound, is found in the supernatant of the culture broth. acs.org

Solvent Extraction : The supernatant is then subjected to liquid-liquid extraction with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium.

Chromatography : The resulting crude extract is concentrated and then purified using various chromatographic techniques. This often involves a combination of methods such as silica (B1680970) gel column chromatography, followed by high-performance liquid chromatography (HPLC) to yield the pure compound. scribd.com

This systematic approach allows for the separation of this compound from a complex mixture of other metabolites present in the fungal culture.

Identification of Producer Strains and Ecological Niches

Penicillium citrinum is the primary fungal species identified as a producer of this compound. Specific strains have been isolated from distinct marine ecological niches, underscoring the role of environmental factors in microbial secondary metabolism. mdpi.comdntb.gov.ua Marine-derived fungi, particularly those from the genus Penicillium, are recognized as a rich source of structurally unique and biologically active compounds. acs.org

The ecological niches for these producer strains are typically marine environments. They exist as endophytes or are associated with marine organisms. For example, the initial isolation was from a strain living in the gastrointestinal tract of a parrot fish, suggesting a symbiotic or commensal relationship. acs.orgmdpi.com Another strain of P. citrinum (N-059), which produces the related compound citrinadin A, was isolated from the marine red alga Actinotrichia fragilis. researchgate.net These findings indicate that P. citrinum strains capable of producing such alkaloids inhabit diverse marine settings, from the guts of fish to the tissues of algae. dntb.gov.uaresearchgate.net

Table 1: Producer Organism and Source of this compound

| Compound | Producer Organism | Strain | Source / Ecological Niche | Reference(s) |

|---|---|---|---|---|

| This compound | Penicillium citrinum | N055 | Gastrointestine of a marine parrot fish (Scalus ovifrons) | acs.org |

Related Perinadine Compounds and Analogues from Aspergillus Species

While this compound was first found in Penicillium, related analogues have since been discovered from fungi of the genus Aspergillus, another prominent group of marine-derived microorganisms. mdpi.com The discovery of these analogues was notably driven by advanced techniques like molecular networking. nih.govresearchgate.net

Two such related compounds are Perinadine B and Perinadine C. nih.gov These rare tetracyclic alkaloids were isolated as mixtures of epimers from the marine sponge-derived fungus Aspergillus sp. strain LS116. nih.govresearchgate.net They represent the first reported derivatives of the this compound skeleton. nih.gov Biogenetically, it is proposed that Perinadine B and C are also derived from citrinin and a scalusamide-type pyrrolidine alkaloid. nih.gov The discovery of these analogues in a different fungal genus highlights a shared biosynthetic capability and expands the known chemical diversity of this unique alkaloid family. nih.govresearchgate.net

Table 2: Related Perinadine Compounds from Aspergillus Species

| Compound | Producer Organism | Strain | Source / Ecological Niche | Reference(s) |

|---|---|---|---|---|

| Perinadine B | Aspergillus sp. | LS116 | Marine Sponge (Haliclona sp.) | mdpi.comnih.gov |

| Perinadine C | Aspergillus sp. | LS116 | Marine Sponge (Haliclona sp.) | mdpi.comnih.gov |

Structural Elucidation and Stereochemical Assignment of Perinadine a

Application of Advanced Spectroscopic Techniques

The determination of Perinadine A's molecular framework was a puzzle solved by combining data from various sophisticated analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

The initial structural clues for this compound were largely derived from one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org The ¹³C NMR spectrum was particularly revealing, showing two sets of 28 carbon signals. acs.org This suggested the presence of a mixture of two closely related isomers or conformers in solution.

Key signals in the ¹³C NMR spectrum included those for a ketone (δC 206.52 and 206.75), two carbonyl groups (δC 170.97 and 170.93; δC 170.78 and 170.75), and numerous sp² and sp³ hybridized carbons. acs.org Specifically, the spectrum indicated six sp² quaternary carbons, two sp² methines, six sp³ methines (three of which were likely bonded to a heteroatom), six sp³ methylenes, and five methyl groups. acs.org

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in piecing together the connectivity of the molecule. researchgate.netacs.org These experiments allow chemists to map out which protons are coupled to each other and to which carbons they are attached, effectively building the molecular skeleton piece by piece. emerypharma.comresearchgate.netrsc.org

The analysis of Perinadine B, a closely related compound, provides further insight into the NMR data typical for this class of alkaloids. In Perinadine B, which also exists as a pair of epimers, the NMR data showed signals for an aromatic proton, a pair of olefinic protons, a ketone, and a carbonyl group. nih.govresearchgate.net HMBC correlations were crucial in establishing the benzene (B151609) ring and the 3,4-dimethyl-2,3H-pyran ring systems within the tetracyclic core. nih.gov

Table 1: Selected ¹³C NMR Chemical Shifts (δC) for this compound acs.org

| Functional Group | Chemical Shift (ppm) |

| Ketone | 206.52, 206.75 |

| Carbonyl | 170.97, 170.93 |

| Carbonyl | 170.78, 170.75 |

| sp² Quaternary C | 160.98, 160.99; 147.26; 144.57; 120.11, 120.15; 114.26; 99.96 |

| sp² Methine CH | 130.81, 130.75; 125.16, 125.28 |

| sp³ Methine CH | 86.75, 86.87; 77.68, 77.58; 70.14, 70.06; 45.44, 45.56; 45.92; 37.18, 37.15 |

| sp³ Methylene CH₂ | 45.44, 45.56; 38.82, 39.29; 32.27, 32.25; 28.92, 28.98; 28.78, 28.92; 23.00, 22.94 |

| Methyl CH₃ | 21.29, 21.31; 18.80; 17.91; 12.78, 13.44; 11.55, 11.50 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provided crucial information about the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) analysis yielded a molecular formula of C₂₈H₃₇NO₇, as indicated by the high-resolution electrospray ionization mass spectrometry (HRESIMS) data which showed a deprotonated molecule at m/z 498.2510 [M-H]⁻. acs.org This technique provides highly accurate mass measurements, allowing for the confident determination of the elemental formula. fiveable.memeasurlabs.com

For the related Perinadine B, HR-ESI-MS determined a molecular formula of C₂₇H₃₇NO₅, corresponding to ten degrees of unsaturation. nih.govresearchgate.net Perinadine C was found to have the same molecular formula as Perinadine B. nih.gov This information is vital for confirming the structures proposed by NMR data.

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Absolute Configuration

While NMR and MS can define the planar structure and connectivity of a molecule, determining its absolute stereochemistry often requires chiroptical methods like Circular Dichroism (CD) and Electronic Circular Dichroism (ECD). numberanalytics.comtechnologynetworks.comull.es These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.com

For Perinadine B and C, the absolute configurations of their tetracyclic core were assigned by comparing their experimental ECD spectra with those calculated using quantum chemical methods. nih.govacs.org This computational approach has become a powerful tool for assigning the absolute configuration of complex natural products. nih.gov The good agreement between the experimental and calculated ECD curves for Perinadine B and C allowed for the definitive assignment of their stereochemistry. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. libretexts.org The IR spectrum of this compound showed absorption bands indicative of hydroxyl (OH) or amine (NH) groups (3405 cm⁻¹), a carboxylic acid (broad band from 3300-2700 cm⁻¹), and carbonyl groups (1719 and 1650 cm⁻¹). acs.org This data corroborates the presence of the functional groups identified by NMR spectroscopy. orgchemboulder.comspectroscopyonline.com

Table 2: Key IR Absorption Bands for this compound acs.org

| Wavenumber (cm⁻¹) | Functional Group |

| 3405 | OH/NH stretching |

| 3300-2700 | Carboxylic acid OH stretching |

| 1719 | Carbonyl (C=O) stretching |

| 1650 | Carbonyl (C=O) stretching |

Comparative Analysis with Known Tetracyclic Alkaloid Scaffolds

The structure of this compound shows similarities to other known tetracyclic alkaloids, particularly those derived from fungi. acs.org The tetracyclic core of the perinadines is a rare structural motif. nih.gov The spectroscopic data for this compound and its analogs show significant similarity, suggesting they share the same fundamental tetracyclic skeleton. acs.org For instance, the NMR data for Perinadine B showed great similarity to that of this compound. acs.org Biogenetically, it has been proposed that this compound may be derived from the well-known mycotoxin citrinin (B600267) and a scalusamide A-type pyrrolidine (B122466) alkaloid. researchgate.netfigshare.comacs.org This biosynthetic relationship helps to place this compound within a known family of natural products and aids in its structural verification.

Structural Characterization of Perinadine B and C

Perinadine B and C were isolated from a marine-derived Aspergillus sp. and were also found to be mixtures of epimers. nih.govacs.org Their planar structures were determined using a combination of HRESIMS, 1D, and 2D NMR spectroscopy. nih.gov

Perinadine B was isolated as a colorless solid with the molecular formula C₂₇H₃₇NO₅, determined by HR-ESI-MS. nih.govresearchgate.net Like this compound, its NMR spectra indicated the presence of epimers. nih.gov Detailed analysis of COSY, HSQC, and HMBC spectra established its planar structure. acs.org The relative stereochemistry of the five sp³ methine protons in the tetracyclic core was determined through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. acs.org

Perinadine C was also obtained as a colorless solid and shared the same molecular formula as Perinadine B, C₂₇H₃₇NO₅. nih.gov Spectroscopic analysis revealed that its planar structure was identical to that of Perinadine B. nih.gov The absolute configuration of Perinadine C was determined by comparing its experimental ECD spectrum to the calculated spectrum, leading to the assignment of its stereochemistry at multiple chiral centers. researchgate.net

The structural elucidation of these related compounds provides a broader understanding of the perinadine class of alkaloids and highlights the power of combining modern spectroscopic and computational methods to unravel the complexities of natural product chemistry.

Biosynthesis and Biogenetic Hypotheses of Perinadine a

Proposed Biogenetic Pathway from Precursors

The prevailing biogenetic hypothesis posits that Perinadine A is derived from two primary precursors: the polyketide-derived mycotoxin citrinin (B600267) and a scalusamide A-type pyrrolidine (B122466) alkaloid. researchgate.netepdf.pub This proposed pathway involves the condensation of these two complex molecules to form the characteristic tetracyclic core of this compound. researchgate.net The biosynthesis of the pyrrolidine alkaloid portion is thought to originate from common amino acid and polyketide precursors, such as acetate, methionine, and ornithine. scielo.br

The formation of this compound represents a mixed biosynthetic pathway, combining elements of polyketide and alkaloid synthesis. scielo.br The intricate assembly of the final structure is a testament to the complex enzymatic machinery possessed by the producing organism, the marine-derived fungus Penicillium citrinum. researchgate.netscielo.br

Role of Citrinin in the Biosynthetic Route

Citrinin, a well-known mycotoxin, is a key building block in the proposed biosynthesis of this compound. researchgate.netepdf.pub It is itself a polyketide, synthesized by various species of Penicillium, Aspergillus, and Monascus. nih.gov The biosynthesis of citrinin generally proceeds from a pentaketide (B10854585) precursor formed by the condensation of one acetyl-CoA and four malonyl-CoA molecules. nih.govrsc.org However, studies in Monascus ruber suggest an alternative pathway originating from a tetraketide. nih.gov

In the context of this compound biosynthesis, the citrinin molecule provides a significant portion of the carbon skeleton. The proposed biosynthetic pathway suggests that citrinin, or a derivative thereof, undergoes a reaction with the scalusamide-type alkaloid to form the final tetracyclic structure. researchgate.netresearchgate.net

Involvement of Scalusamide-type Pyrrolidine Alkaloids

The second major precursor in the biogenesis of this compound is a scalusamide-type pyrrolidine alkaloid. researchgate.netepdf.pub Scalusamides, such as Scalusamide A, B, and C, are also produced by Penicillium citrinum and are characterized by a pyrrolidine ring. researchgate.netnih.gov The biosynthesis of the pyrrolidine ring itself has been investigated through isotopic labeling studies, which have shown that it is derived from ornithine. scielo.br

The scalusamide component provides the nitrogen-containing heterocyclic portion of the this compound molecule. researchgate.netresearchgate.net The proposed pathway suggests that the scalusamide A-type alkaloid reacts with citrinin, leading to the formation of the unique tetracyclic framework of this compound. researchgate.net The specific nature of the scalusamide precursor and the exact point of its incorporation are areas of ongoing investigation.

Enzymatic Transformations and Key Intermediates

Key steps in the proposed pathway likely include:

Polyketide synthesis: Formation of the citrinin precursor via the polyketide pathway. nih.govrsc.org

Amino acid metabolism and cyclization: Formation of the scalusamide-type pyrrolidine alkaloid from precursors like ornithine. scielo.br

Condensation/Cyclization: A crucial step where the citrinin and scalusamide-type precursors are joined to form the tetracyclic core of this compound. researchgate.netnih.gov This may involve an intermolecular cyclization. nih.gov

The identification of specific intermediates in this pathway is challenging due to their transient nature. nih.govrsc.org However, the isolation of related compounds like perinadines B and C provides clues about potential intermediates and the flexibility of the biosynthetic machinery. nih.govacs.orgresearchgate.net

Comparative Biosynthetic Studies of Perinadine Analogues

The discovery of Perinadine analogues, such as Perinadine B and Perinadine C, from a marine sponge-derived Aspergillus sp., has provided further insights into the biosynthetic pathway. nih.govacs.orgmdpi.com These analogues share the same rare tetracyclic skeleton as this compound. nih.govacs.org

Synthetic Approaches and Analogues of Perinadine a

Total Synthesis Strategies for Perinadine A

As of early 2025, a complete total synthesis of this compound has not been reported in peer-reviewed literature. The molecule was first isolated and its structure elucidated by Kobayashi and co-workers. acs.org Its novelty and structural complexity have made it a subject of interest, but a completed synthetic route remains an open challenge in the field.

Hypothetical and biomimetic synthetic strategies can be proposed based on its presumed biosynthetic pathway. This compound is believed to be biogenetically derived from the condensation of a scalusamide A-type pyrrolidine (B122466) alkaloid and a polyketide related to citrinin (B600267). acs.org A plausible retrosynthetic analysis would, therefore, disconnect the molecule at the amide bond and the key C-C bond forming the tetracyclic core, leading back to simpler, achiral precursors.

A biomimetic approach, which mimics nature's synthetic processes, offers a powerful strategy for constructing complex natural products. newswise.comnumberanalytics.com Such a strategy for this compound might involve:

Late-stage coupling: An advanced pyrrolidine intermediate, similar to Scalusamide A, could be coupled with a complex polyketide-derived fragment.

Cascade Cyclization: A carefully designed linear precursor could undergo a series of intramolecular reactions (a cascade) to rapidly assemble the dense tetracyclic core in a single step, mirroring the efficiency of enzymatic processes. findaphd.com

These biomimetic strategies are currently theoretical for this compound but have been successfully applied to the synthesis of other complex natural products, such as in the formation of the cyclopenta[b]benzofuran core of Silvestrol via a [3+2] cycloaddition. unimelb.edu.au

Synthetic Methodologies for Tetracyclic Alkaloid Scaffolds

The construction of tetracyclic alkaloid scaffolds, like that found in this compound, is a central theme in modern organic synthesis. Chemists have developed a diverse toolkit of reactions to assemble such polycyclic systems efficiently. These methodologies often focus on creating multiple bonds and stereocenters in a controlled manner.

| Synthetic Strategy | Description | Key Features |

| Cascade Reactions | A sequence of two or more bond-forming reactions that occur in a single operation without changing reaction conditions. | High atom and step economy; rapid increase in molecular complexity from simple starting materials. findaphd.com |

| Diels-Alder Cycloaddition | A powerful reaction that forms a six-membered ring from a conjugated diene and a dienophile. Intramolecular versions are key for building fused ring systems. | High stereochemical control; predictable outcomes based on frontier molecular orbital theory. Inspired the biomimetic synthesis of complex polycyclic rings. newswise.com |

| Metal-Catalyzed Cyclizations | Transition metals like iridium and gold can catalyze unique cyclization pathways. Examples include iridium-catalyzed photoinduced radical cascades and gold(I)-catalyzed bicyclization of alkynes. | Access to novel ring systems; can be performed under mild conditions. |

| [5+2] Cycloaddition | A reaction involving a five-atom and a two-atom component to form a seven-membered ring, often used to construct complex polycyclic frameworks. | Efficiently generates medium-sized rings which are often challenging to synthesize via other methods. |

| Domino Ring-Closing Metathesis (RCM) | Utilizes olefin metathesis catalysts (e.g., Grubbs catalyst) to sequentially form multiple rings from a precursor containing several double bonds. | Effective for constructing polycyclic carbocycles and heterocycles. |

These strategies represent established and emerging methods that could be applied to a future total synthesis of this compound, enabling the construction of its challenging tetracyclic core.

Derivatization and Chemical Modification of this compound

Chemical derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, which has properties that are more suitable for a specific application, such as analysis or biological screening. findaphd.com While no specific studies on the derivatization of this compound have been published, its structure contains several functional groups amenable to chemical modification.

The primary purposes of creating derivatives would be to:

Probe structure-activity relationships (SAR) by systematically modifying parts of the molecule to see how it affects biological activity.

Improve physicochemical properties like solubility or stability.

Attach fluorescent tags or other labels for mechanistic studies.

This compound possesses a variety of functional groups that could be targeted for modification:

Carboxylic Acid: Could be converted to esters or amides to alter polarity and cell permeability.

Phenolic and Alcoholic Hydroxyls: These groups can be transformed into ethers or esters (acylation) or protected with silyl (B83357) groups.

Ketone: Can be reduced to an alcohol, creating a new stereocenter, or converted to imines or other C=N systems.

Amide: While generally stable, the N-H bond could potentially be alkylated under specific conditions.

These modifications would rely on standard, well-established reactions in organic chemistry to generate a library of this compound analogues for further investigation.

Synthesis of Perinadine Analogues and Related Structures

Given the absence of a total synthesis for this compound itself, examining the synthesis of its structural relatives provides insight into potential synthetic routes. This compound is biogenetically related to two main families of natural products: scalusamide alkaloids and citrinin derivatives.

Scalusamide Alkaloids: Scalusamides A, B, and C are pyrrolidine alkaloids that share a common acyl side chain with this compound. acs.org They are thought to be biosynthetic precursors to the more complex tetracyclic structure. acs.org The synthesis of the core pyrrolidine ring is a well-established field in organic chemistry, often starting from chiral precursors like L-proline or employing asymmetric catalysis to install the desired stereochemistry. researchgate.net Synthetic efforts towards these simpler analogues would be a logical first step before tackling the full this compound structure.

Citrinin Derivatives: Citrinin is a polyketide mycotoxin also produced by Penicillium citrinum. wikipedia.orgcabidigitallibrary.org A diverse array of citrinin derivatives has been isolated, including complex dimers and rearranged structures like penicitrinone A and penicitol A. mdpi.comnih.govacs.org The formation of these analogues in nature is often proposed to occur through Diels-Alder reactions or radical pathways, demonstrating the inherent reactivity of the citrinin scaffold. mdpi.com The synthesis of these related natural products provides valuable information on the types of chemical transformations this structural class can undergo, which is directly relevant to a potential biomimetic synthesis of this compound.

Computational and Chemoinformatic Studies on Perinadine a

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as Perinadine A, and a macromolecular target, typically a protein or enzyme. ncsu.eduumpr.ac.id These methods are fundamental in drug discovery for elucidating mechanisms of action and for virtual screening of compound libraries. ncsu.edubiointerfaceresearch.com The process involves generating a three-dimensional model of the ligand and the target protein. mdpi.com Molecular docking simulations then place the ligand into the binding site of the protein, calculating the most likely binding conformations and estimating the binding affinity, often represented as a scoring function. mdpi.commdpi.com A higher score or lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

While specific molecular docking studies for this compound have not been extensively published, its known biological activities provide a clear path for such computational analysis. For instance, given this compound's reported antibacterial activity against Micrococcus luteus and Bacillus subtilis, molecular docking could be employed to investigate its binding affinity towards essential bacterial enzymes. mdpi.com Potential targets could include proteins involved in cell wall synthesis, DNA replication (like DNA gyrase), or metabolic pathways crucial for bacterial survival. By docking this compound into the active sites of these proteins, researchers could predict its binding mode, identify key amino acid residues involved in the interaction, and calculate its theoretical binding affinity. mdpi.com This information could explain the structural basis for its antibacterial effects and guide the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.comnih.gov In a QSAR study, numerical values known as molecular descriptors, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape), are calculated for each compound. mdpi.comnih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a model that relates these descriptors to the observed biological activity, such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). nih.govnih.gov

A specific QSAR model for this compound has not been detailed in the available literature, but the existence of its analogs, Perinadine B and C, and their reported biological data make this class of compounds suitable for such an analysis. mdpi.comacs.org A QSAR study on perinadine alkaloids could be developed using the structures of this compound, B, C, and other potential synthetic analogs as the dataset. The biological activity data, such as the MIC values against Bacillus subtilis (32 µg/mL for Perinadine B and 64 µg/mL for Perinadine C), could serve as the dependent variable. acs.org The model would aim to identify which structural features and physicochemical properties of the perinadine scaffold are most influential for their antibacterial or anti-inflammatory activity. dntb.gov.ua A validated QSAR model could then be used to predict the activity of new, unsynthesized perinadine derivatives, thereby prioritizing the synthesis of compounds with potentially enhanced potency. nih.gov

Biosynthetic Pathway Prediction and Enzyme Modeling

Computational tools play a crucial role in predicting the biosynthetic pathways of natural products, especially when the full enzymatic sequence is unknown. biorxiv.orgbiorxiv.org Biogenetically, this compound is proposed to be derived from two well-known fungal metabolites: the polyketide citrinin (B600267) and a scalusamide A-type pyrrolidine (B122466) alkaloid. escholarship.org Starting with these precursors, computational pathway prediction programs like PathPred or BioNavi can be used to propose a series of plausible enzymatic reactions—such as oxidations, reductions, and cyclizations—that could lead to the complex tetracyclic core of this compound. genome.jpnih.gov These tools often leverage databases of known biochemical transformations to map out the most likely biosynthetic route. genome.jp

Furthermore, once a putative gene cluster responsible for this compound biosynthesis is identified in the genome of the producing organism, Penicillium citrinum, the individual enzymes can be subjected to molecular modeling. nih.govuniprot.org Homology modeling can be used to predict the three-dimensional structures of these enzymes based on the known structures of related proteins. nih.gov These models would provide insight into the enzyme's active site and catalytic mechanism. For example, modeling the key cyclases or tailoring enzymes could help researchers understand how the intricate ring system of this compound is assembled, revealing the structural basis for the regio- and stereoselectivity of the biosynthetic reactions.

Molecular Networking for Discovery and Characterization

Molecular networking has emerged as a powerful chemoinformatic strategy for the rapid dereplication and discovery of new natural products from complex biological extracts. mdpi.comnih.gov This technique was successfully employed to guide the isolation of two new analogs of this compound, named Perinadine B and Perinadine C, from the marine-derived fungus Aspergillus sp. LS116. acs.orgresearchgate.net

The process began with the analysis of the fungal crude extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org The resulting MS/MS data was then uploaded to the Global Natural Product Social Molecular Networking (GNPS) platform, a web-based ecosystem for mass spectrometry data analysis. acs.orgucsd.edu GNPS organizes the MS/MS spectra into a visual network where nodes represent parent ions and edges connect nodes with similar fragmentation patterns, thus clustering structurally related molecules. nih.gov

In the study that led to Perinadines B and C, this molecular network revealed a cluster of related nodes that did not match any known compounds in the spectral libraries. acs.org To gain more information about this unknown cluster, advanced chemoinformatic tools were used. The Network Annotation Propagation (NAP) tool suggested that the compounds within this cluster were likely alkaloids. acs.orgmdpi.com Subsequently, the MS2LDA tool was used to analyze co-occurring fragments and substructures within the cluster, which further supported the presence of novel alkaloid structures. acs.org This computational workflow directly guided the targeted isolation and purification of Perinadine B and C, demonstrating the efficiency of molecular networking in discovering new members of the perinadine family. acs.orgresearchgate.net

Future Perspectives and Research Directions for Perinadine a

Exploration of Additional Producer Organisms and Isolation Methods

Perinadine A was first isolated from the marine-derived fungus Penicillium citrinum, which was found in the gastrointestinal tract of a marine fish. nih.gov More recently, related compounds, Perinadine B and C, were discovered in the marine sponge-associated fungus *Aspergillus sp. researchgate.net This suggests that the capacity to produce Perinadine-type alkaloids may be distributed across different fungal genera, particularly those from marine environments. Future research should focus on a broader screening of marine-derived fungi, including species of Penicillium and Aspergillus, for the production of this compound and novel analogues. rsc.orgmdpi.comfrontiersin.org

Advances in isolation techniques will be crucial for these efforts. Traditional bioassay-guided fractionation can be slow and may miss compounds with subtle or novel activities. numberanalytics.com Modern approaches, such as those that combine mass spectrometry-based molecular networking with informatics tools like the Natural Product Atlas (NAP) and MS2LDA, have already proven successful in identifying new Perinadine derivatives. researchgate.net Continued application and refinement of these methods will accelerate the discovery of new producer organisms and related metabolites. Furthermore, exploring diverse marine and even terrestrial habitats for endophytic fungi could reveal untapped sources of these valuable compounds. rsc.orgmdpi.com

Advanced Biosynthetic Engineering and Synthetic Biology Approaches

The elucidation of the this compound biosynthetic pathway is a critical next step. It is hypothesized that this compound is biogenetically derived from the mycotoxin citrinin (B600267) and a scalusamide A-type pyrrolidine (B122466) alkaloid. nih.gov With the whole-genome sequence of P. citrinum available, and the citrinin biosynthetic gene cluster identified, researchers have a starting point for uncovering the genetic blueprint for this compound. nih.gov

Once the biosynthetic gene cluster (BGC) is identified, synthetic biology and biosynthetic engineering offer powerful tools for enhancing the production of this compound and creating novel derivatives. researchgate.netrsc.org These approaches could involve:

Heterologous Expression : Transferring the this compound BGC into a more tractable host organism, such as Saccharomyces cerevisiae or a different strain of Aspergillus, could lead to higher yields and simplified purification processes. nih.govnih.gov

Pathway Engineering : Modifying the biosynthetic pathway by introducing, deleting, or overexpressing specific genes can increase the titer of this compound. researchgate.net This could also be used to block the production of unwanted byproducts or toxic intermediates like citrinin.

Combinatorial Biosynthesis : Combining genes from the this compound pathway with genes from other alkaloid biosynthetic pathways could generate entirely new molecules with potentially improved or novel biological activities. danaher.com

These strategies have been successfully applied to other complex alkaloids, such as paclitaxel (B517696) and benzylisoquinoline alkaloids, demonstrating their feasibility for this compound. nih.govfrontiersin.org

Detailed Mechanistic Investigations at the Molecular Level

Understanding how this compound exerts its biological effects is fundamental to its development as a therapeutic lead. Initial studies showed weak cytotoxicity against murine leukemia L1210 cells and antibacterial activity against Bacillus subtilis. rsc.org However, the specific molecular targets and mechanisms of action remain unknown.

Future research should employ a variety of techniques to elucidate these mechanisms:

Molecular Docking : Computational molecular docking studies can predict the binding of this compound to known protein targets associated with cancer and bacterial survival. nih.govmdpi.comjournalijar.com This can help to prioritize experimental validation.

Target Identification : Techniques such as affinity chromatography, where this compound is immobilized and used to "pull down" its binding partners from cell lysates, can identify its direct molecular targets.

Cellular and Biochemical Assays : Once potential targets are identified, a range of in vitro assays can be used to validate the interaction and understand its functional consequences. For example, if this compound is found to bind to an enzyme, its inhibitory activity can be quantified.

These investigations will provide a clearer picture of this compound's therapeutic potential and guide the design of more potent and selective analogues.

Development of Novel Analogues through Targeted Synthesis and Biosynthesis

The development of novel analogues of this compound is a promising avenue for improving its therapeutic properties. Both targeted chemical synthesis and biosynthetic approaches can be employed to create a library of related compounds for structure-activity relationship (SAR) studies. nih.govnumberanalytics.com

Targeted Synthesis Strategies:

Semisynthesis : Using the naturally produced this compound as a starting material, chemists can perform specific modifications to its structure, such as altering functional groups or adding new substituents. numberanalytics.com

Total Synthesis : While likely complex, the total synthesis of the this compound scaffold would offer the greatest flexibility in creating diverse analogues that are not accessible through semisynthesis. numberanalytics.com

Biosynthetic Strategies:

Precursor-Directed Biosynthesis : Feeding modified precursors into the culture of the producing organism can lead to their incorporation into the this compound scaffold, generating novel analogues. acs.org

Enzyme Engineering : Modifying the substrate specificity of enzymes within the this compound biosynthetic pathway can result in the production of new derivatives. acs.orgbiorxiv.org

These approaches will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this compound. nih.gov

Integration with Modern Drug Discovery Pipelines for Preclinical Lead Optimization (excluding clinical trials)

For this compound or its optimized analogues to advance as drug candidates, they must be integrated into a modern drug discovery pipeline for rigorous preclinical evaluation. numberanalytics.com This process, known as lead optimization, aims to refine the properties of a promising compound to make it suitable for further development. danaher.comresearchgate.net

Key stages of preclinical lead optimization for this compound would include:

Structure-Activity Relationship (SAR) Studies : Systematically testing a library of this compound analogues to understand how chemical structure relates to biological activity. nih.gov

ADMET Profiling : Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds using a combination of in vitro assays and in silico modeling. danaher.comacs.org This helps to identify potential liabilities early in the discovery process.

Pharmacophore Modeling : Developing a 3D pharmacophore model based on the active analogues of this compound. This model represents the key chemical features required for biological activity and can be used to virtually screen for new, diverse chemical scaffolds with similar properties. unina.itugm.ac.id

In Vivo Efficacy Studies : Testing the most promising lead compounds in relevant animal models of disease to confirm their therapeutic effects. danaher.com

This iterative process of design, synthesis, and testing is crucial for transforming a natural product hit like this compound into a viable preclinical candidate. numberanalytics.comnih.gov

Q & A

Q. What is the chemical structure of Perinadine A, and what analytical techniques are used to confirm its identity?

this compound (C₁₇H₂₃NO₄) is a pyrrolidine alkaloid with a bicyclic framework derived from fungal secondary metabolites. Its structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS). Key spectral markers include characteristic amide proton signals (δ ~6.8 ppm) and a molecular ion peak at m/z 306.1705 [M+H]⁺ .

Q. What initial pharmacological activities have been reported for this compound?

this compound exhibits dose-dependent anti-proliferative activity against breast cancer cell lines (MDA-MB-231: IC₅₀ = 17.7 µM; BT-474: IC₅₀ = 25.6 µM) and inhibits HGF-induced cell migration (IC₅₀ = 9.7 µM in MDA-MB-231). These effects are evaluated via MTT assays and wound-healing assays, respectively, with statistical significance confirmed via ANOVA (p < 0.05) .

Table 1: Pharmacological Profile of this compound

| Cell Line/Activity | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| MDA-MB-231 (Proliferation) | 17.7 | MTT | |

| MDA-MB-231 (Migration) | 9.7 | Wound Healing | |

| BT-474 (Proliferation) | 25.6 | MTT |

Q. What biosynthetic pathways are implicated in this compound production?

this compound is biosynthesized via polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways in Penicillium citrinum. Key steps include amide bond formation and cyclization, as evidenced by isotopic labeling and gene cluster analysis .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis yield in laboratory settings?

Yield optimization requires adjusting fermentation conditions (e.g., pH 6.5–7.0, 25°C, 7-day incubation) and precursor feeding (e.g., L-tryptophan). Analytical HPLC (C18 column, acetonitrile/water gradient) monitors yield improvements. Statistical validation via triplicate experiments and error margin analysis (±5%) ensures reproducibility .

Q. What methodological considerations are critical when assessing this compound’s anti-migratory effects?

- Assay Design : Use scratch/wound-healing assays with HGF (40 ng/mL) to induce migration. Include controls (e.g., untreated cells, HGF-only).

- Data Normalization : Express migration as % wound closure relative to initial scratch area (ImageJ software).

- Statistical Rigor : Apply Tukey’s post hoc test after ANOVA to compare dose groups (e.g., 2.5–20 µM this compound) .

Q. How should contradictory data on this compound’s IC₅₀ values across studies be analyzed?

Contradictions may arise from assay variability (e.g., incubation time, cell passage number) or compound purity. Resolve discrepancies by:

Q. What in silico approaches are recommended for predicting this compound’s molecular targets?

Use molecular docking (AutoDock Vina) against cancer-related targets (e.g., c-Met kinase). Validate predictions via:

- Pharmacophore Modeling : Align this compound’s functional groups with known inhibitors.

- MD Simulations : Assess binding stability (GROMACS, 100 ns runs) .

Q. What strategies ensure reproducibility in bioactivity assays for this compound?

- Standardized Protocols : Adhere to MISEV guidelines for cell culture and assay conditions.

- Data Transparency : Publish raw data (e.g., fluorescence microscopy images) as supplementary material.

- Blinded Analysis : Assign independent researchers to quantify results to minimize bias .

Methodological Best Practices

- Statistical Reporting : Always specify p-values and confidence intervals; avoid vague terms like "significant difference" without statistical backing .

- Ethical Compliance : Disclose IRB approval for studies involving human-derived cell lines .

- Data Availability : Deposit spectral data in public repositories (e.g., GNPS) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.